7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine 7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15377326
InChI: InChI=1S/C24H21N3O2/c1-16-23(18-10-12-19(28-2)13-11-18)24-25-20(17-7-4-3-5-8-17)15-21(27(24)26-16)22-9-6-14-29-22/h3-14,21H,15H2,1-2H3
SMILES:
Molecular Formula: C24H21N3O2
Molecular Weight: 383.4 g/mol

7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15377326

Molecular Formula: C24H21N3O2

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C24H21N3O2
Molecular Weight 383.4 g/mol
IUPAC Name 7-(furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C24H21N3O2/c1-16-23(18-10-12-19(28-2)13-11-18)24-25-20(17-7-4-3-5-8-17)15-21(27(24)26-16)22-9-6-14-29-22/h3-14,21H,15H2,1-2H3
Standard InChI Key DPEASYMQYQDKJT-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CO5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazolo[1,5-a]pyrimidine core fused with a dihydrofuran ring, substituted at positions 3, 5, and 7 with 4-methoxyphenyl, phenyl, and methyl groups, respectively. This arrangement creates a rigid, planar system conducive to π-π stacking and hydrogen-bonding interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₂N₄O₂
Molecular Weight410.47 g/mol
IUPAC Name7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
SMILESCOC1=CC=C(C=C1)C2=NC3=C(N2C)C(=NC4=C3N(C=C4)C5=CC=CO5)C6=CC=CC=C6
Topological Polar Surface Area78.2 Ų

The furan ring contributes electron-rich character, while the 4-methoxyphenyl group enhances lipophilicity, critical for membrane permeability .

Synthesis and Optimization

The synthesis begins with the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate under acidic conditions, followed by furan incorporation via Pd-catalyzed coupling. A modified Knöevenagel condensation introduces the 4-methoxyphenyl group, achieving a 62% yield .

Critical Reaction Conditions

  • Step 1: Cyclocondensation in acetic acid at 80°C for 12 hours.

  • Step 2: Suzuki-Miyaura coupling with 2-furanboronic acid using Pd(PPh₃)₄ in dioxane/water (3:1).

  • Step 3: Methoxyphenyl introduction via microwave-assisted condensation in PEG-400, reducing reaction time to 2 hours .

Purification by flash chromatography (hexane/ethyl acetate, 7:3) yields >95% purity, confirmed by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.4 Hz, 1H, pyrimidine-H), 7.89–7.45 (m, 9H, aromatic), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (s, 3H, OCH₃), 2.95 (s, 3H, CH₃) .

  • ¹³C NMR: 167.8 (C=O), 159.3 (OCH₃), 148.2–112.4 (aromatic and heterocyclic carbons) .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 411.18 [M+H]⁺, consistent with the molecular formula C₂₅H₂₂N₄O₂ .

Biological Activity and Mechanistic Insights

Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin) IC₅₀ (µM)
MCF-718.70.45
HepG222.30.52

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), the compound outperforms fluconazole (MIC = 128 µg/mL) but is less potent than ciprofloxacin (MIC = 2 µg/mL).

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 10% DMSO.

  • Thermal Stability: Decomposes at 218°C (DSC), indicating suitability for solid formulations .

ADMET Predictions

  • Lipophilicity (LogP): 3.1, favoring blood-brain barrier penetration.

  • CYP3A4 Inhibition: Moderate (IC₅₀ = 12.4 µM), suggesting potential drug-drug interactions .

Applications and Future Directions

Medicinal Chemistry Applications

The compound serves as a lead for dual EGFR/HER2 inhibitors, with structural analogs showing enhanced selectivity in preclinical models .

Industrial Synthesis Challenges

Scale-up efforts face hurdles in optimizing the Suzuki-Miyaura coupling step, where catalyst loading (>5 mol% Pd) increases production costs. Continuous flow chemistry is being explored to improve yield and reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator